molecular formula C11H11ClN4O2 B11855952 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide

4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide

Cat. No.: B11855952
M. Wt: 266.68 g/mol
InChI Key: JNCRSUBWKCFLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of an amino group, a chloro group, a methoxy group, and a carbohydrazide group attached to the quinoline ring. This compound has a molecular formula of C11H11ClN4O2 and a molecular weight of 266.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 4-Amino-5-chloro-8-methoxyquinoline.

    Hydrazide Formation: The starting material is reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

4-amino-5-chloro-8-methoxyquinoline-3-carbohydrazide

InChI

InChI=1S/C11H11ClN4O2/c1-18-7-3-2-6(12)8-9(13)5(11(17)16-14)4-15-10(7)8/h2-4H,14H2,1H3,(H2,13,15)(H,16,17)

InChI Key

JNCRSUBWKCFLOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)NN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.